1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with methylphenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with thiophene-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(4-methylphenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 1,3-bis(3-methylphenyl)-5-[(furan-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 1,3-bis(3-methylphenyl)-5-[(pyridin-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(3-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-15-5-3-7-18(11-15)24-21(26)20(13-17-9-10-29-14-17)22(27)25(23(24)28)19-8-4-6-16(2)12-19/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSZPVIXMZNUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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